molecular formula C23H28O7 B1588460 Gomisin O CAS No. 72960-22-6

Gomisin O

Cat. No. B1588460
CAS RN: 72960-22-6
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-SYTFOFBDSA-N
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Description

Gomisin O is a compound isolated from the fruits of Schizandra chinensis . It has a molecular weight of 416.46 and a formula of C23H28O7 .


Synthesis Analysis

The total synthesis of Gomisin O involves key steps such as a novel indium-mediated methylcrotylation, a diastereoselective B-alkyl Suzuki−Miyaura alkylborane coupling, and an intramolecular oxidative biaryl cuprate cross-coupling .


Molecular Structure Analysis

The molecular structure of Gomisin O is characterized by a highly electron-rich dibenzocyclooctadiene core structure with a stereogenic axis about the biaryl bond, exhibiting atropisomerism .


Physical And Chemical Properties Analysis

Gomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 575.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Obesity Management

Gomisin O: has been studied for its potential role in obesity management. Research using Drosophila melanogaster as a model for diet-induced obesity has shown that Gomisin O can influence lipid and glucose metabolism. This includes reducing body weight, upregulating lipid storage droplet-2 and hormone-sensitive lipase, and downregulating heat shock protein Hsp90 family member dGRP94, which is a key regulator of the endoplasmic reticulum stress response .

Hepatoprotective Effects

Gomisin O is derived from Schisandra chinensis , a plant known for its hepatoprotective properties. Studies have indicated that Gomisin O can help protect the liver from damage caused by various factors, including high-fat diets, by modulating metabolic pathways and reducing oxidative stress .

Anti-Cancer Properties

The anti-cancer effects of Gomisin O are another area of interest. It has been reported to exhibit anti-proliferative activities against certain cancer cell lines. This is believed to be due to its ability to induce apoptosis and inhibit tumor growth through various signaling pathways .

Anti-Inflammatory Activity

Gomisin O has demonstrated anti-inflammatory effects in scientific studies. It can modulate the body’s inflammatory response, making it a potential candidate for treating inflammatory diseases .

Endoplasmic Reticulum Stress Response

Gomisin O may play a role in the endoplasmic reticulum stress response. By downregulating specific heat shock proteins, it could contribute to the prevention of diseases associated with cellular stress .

Phytochemical Analysis and Gene Network Elucidation

Recent research has focused on the phytochemical analysis and gene network elucidation related to Gomisin O. This includes identifying key genes involved in its biosynthesis and understanding its distribution in medicinal plants, particularly in Schisandra sphenanthera .

Photoprotection and Anti-Melanogenic Effects

Gomisin O has been studied for its potential photoprotective and anti-melanogenic effects. It may protect skin cells from UV radiation and prevent melanin production, which is significant for skin health and cosmetic applications .

Gender-Specific Biosynthesis

Investigations into the biosynthesis of Gomisin O have revealed a potential gender-specific aspect. Certain cytochrome P450 enzymes involved in its production show differential expression patterns in male and female plants, suggesting a complex regulatory mechanism that could influence its pharmacological properties .

properties

IUPAC Name

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-SYTFOFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin O

CAS RN

72960-22-6
Record name Gomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Gomisin O and where is it found?

A1: Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from the fruits, leaves, and stems of various Schisandra species, including Schisandra chinensis, Schisandra rubriflora, Schisandra sphenanthera, Schisandra neglecta, and Schisandra wilsoniana. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of Gomisin O?

A2: The molecular formula of Gomisin O is C22H26O6, and its molecular weight is 386.44 g/mol. [, ]

Q3: What are the main structural features of Gomisin O?

A3: Gomisin O belongs to the dibenzocyclooctadiene lignan family, characterized by a unique eight-membered ring system. [, , , ] Its structure also includes various oxygen-containing functional groups, which likely contribute to its biological activities.

Q4: Are there any analytical methods available to quantify Gomisin O in plant extracts or biological samples?

A6: Yes, researchers utilize techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) to identify and quantify Gomisin O alongside other lignans in various matrices. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of Gomisin O levels.

Q5: What is the potential of Gomisin O for therapeutic applications?

A7: While preliminary research indicates possible anti-HIV activity, the therapeutic potential of Gomisin O remains largely unexplored. [] Further investigations are necessary to understand its mechanism of action, efficacy, safety profile, and potential for development into a therapeutic agent.

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